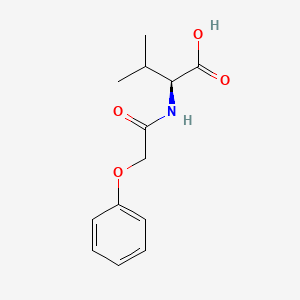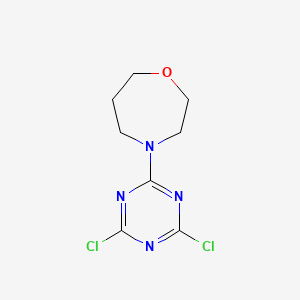
Carbonic acid, ammonium zirconium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonic acid, ammonium zirconium salt: is a complex compound with the molecular formula CH5NO3Zr. It is known for its stability up to approximately 68°C and its decomposition in dilute acids and alkalies . This compound is utilized in various industrial applications, including as an ingredient in water repellents for paper and textiles, a catalyst, a stabilizer in latex emulsion paints, and a lubricant in the fabrication of glass fibers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of carbonic acid, ammonium zirconium salt typically involves reacting zirconium basic carbonate with ammonium carbonate or a mixture of ammonium bicarbonate and aqueous ammonia . The reaction is carried out at ambient temperatures, and the resulting solution contains the principal species (NH4)3ZrOH(CO3)3, which crystallizes as a dihydrate .
Industrial Production Methods: In industrial settings, the preparation of ammonium zirconium carbonate solutions involves dissolving zirconium basic carbonate in a solution containing three moles of either commercial ammonium carbonate or a mixture of ammonium bicarbonate and aqueous ammonia . These solutions are used for various applications, including as starch insolubilizers in paper coating formulations .
Analyse Chemischer Reaktionen
Types of Reactions: Carbonic acid, ammonium zirconium salt undergoes several types of chemical reactions, including:
Decomposition: It decomposes in dilute acids and alkalies.
Hydrolysis: The solutions hydrolyze irreversibly at temperatures above 40°C to produce zirconia gels.
Common Reagents and Conditions:
Acids and Alkalies: The compound decomposes when exposed to dilute acids and alkalies.
Temperature: Hydrolysis occurs at temperatures above 40°C.
Major Products Formed:
Zirconia Gels: Formed during hydrolysis at elevated temperatures.
Wissenschaftliche Forschungsanwendungen
Chemistry: Carbonic acid, ammonium zirconium salt is used as a reagent and an intermediate in the synthesis of fine chemicals and specialty chemicals . It serves as a building block for research chemicals and versatile building blocks .
Biology and Medicine: The compound is used in the preparation of zirconium oxide, which has applications in biomedicine and other nano-based applications . Zirconium oxide is known for its exceptional biomedical applications in dentistry and drug delivery, as well as its interesting biological properties, including anti-microbial, antioxidant, and anti-cancer activity .
Industry: In the industrial sector, this compound is used as an ingredient in water repellents for paper and textiles, a catalyst, a stabilizer in latex emulsion paints, and a lubricant in the fabrication of glass fibers . It is also used to enhance the formation and properties of spruce galactoglucomannan films, which are biodegradable and offer a bio-based alternative to synthetic oxygen barrier materials .
Wirkmechanismus
The mechanism of action of carbonic acid, ammonium zirconium salt involves its ability to act as a precursor for the preparation of zirconium oxide . Zirconium oxide can further be used in biomedicine and other nano-based applications. The compound can also react with borax to form an acid-base bifunctional catalyst for selective organic transformation .
Vergleich Mit ähnlichen Verbindungen
- Ammonium zirconium carbonate
- Ammonium zirconyl carbonate
- Zirconium carbonate oxide
Comparison: Carbonic acid, ammonium zirconium salt is unique due to its stability up to 68°C and its decomposition in dilute acids and alkalies . It is also distinguished by its ability to hydrolyze irreversibly at temperatures above 40°C to produce zirconia gels . These properties make it suitable for specific industrial applications, such as a stabilizer in latex emulsion paints and a lubricant in the fabrication of glass fibers .
Eigenschaften
CAS-Nummer |
22829-17-0 |
|---|---|
Molekularformel |
CH5NO3Zr |
Molekulargewicht |
170.28 g/mol |
IUPAC-Name |
azane;carbonic acid;zirconium |
InChI |
InChI=1S/CH2O3.H3N.Zr/c2-1(3)4;;/h(H2,2,3,4);1H3; |
InChI-Schlüssel |
OKXULOXSGGGFND-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(O)O.N.[Zr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[methyl(4-{[(4Z)-3-oxo-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),6,8,10-tetraen-4-ylidene]methyl}phenyl)amino]propanenitrile](/img/structure/B12345456.png)
![N-[(4-methoxyphenyl)methyl]-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide](/img/structure/B12345460.png)
![4-Fluoro-2-[5-(2-fluorophenyl)pyrazolidin-3-yl]phenol](/img/structure/B12345462.png)
![11-[(2,5-Dimethylphenyl)methyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12345468.png)
![N-butyl-7-oxo-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-10-carboxamide](/img/structure/B12345474.png)

![2-(4-(4-(Dimethylamino)phenyl)buta-1,3-dien-1-yl)-3-ethylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B12345501.png)
![9,18,27-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosane](/img/structure/B12345506.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-phenoxyacetamide](/img/structure/B12345514.png)
![N-(4-fluorophenyl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide](/img/structure/B12345518.png)
![sodium;2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B12345521.png)
![2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12345526.png)
![Acetamide, N-[3-(methylthio)phenyl]-2-[(9-phenylpyrazolo[5,1-c]-1,2,4-triazolo[4,3-a]pyrazin-3-yl)thio]-](/img/structure/B12345530.png)

